molecular formula C11H14N2 B130797 2-Methyltryptamine CAS No. 2731-06-8

2-Methyltryptamine

Cat. No. B130797
CAS RN: 2731-06-8
M. Wt: 174.24 g/mol
InChI Key: CPVSLHQIPGTMLH-UHFFFAOYSA-N
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Description

2-Methyltryptamine is a compound of interest in the field of medicinal chemistry, particularly as a starting material in the synthesis of various pharmacologically active molecules. It is related to tryptamine, a core structure found in many biologically active compounds, including neurotransmitters and psychedelic substances.

Synthesis Analysis

The synthesis of 2-Methyltryptamine has been optimized to be efficient, safe, and cost-effective. An example of this is the reaction of phenylhydrazine with 5-chloro-2-pentanone in aqueous ethanol, which yields 2-Methyltryptamine with high purity after crystallization from toluene . Other synthetic approaches to related tryptamine derivatives involve Pd(0)-catalyzed rearrangements and Pd(II)-catalyzed intramolecular C(sp2)-H arylation, which are useful for the regioselective synthesis of 2-aryltryptamines . Additionally, the preparation of 2-halotryptamines from tryptamine has been described, which is important for the synthesis of complex natural products .

Molecular Structure Analysis

The molecular structure of 2-Methyltryptamine is characterized by the tryptamine skeleton with a methyl group substitution. This structural motif is versatile and can be further elaborated to create a wide array of complex molecules. The Pd(II)-catalyzed intramolecular C(sp2)-H arylation of tryptamines is particularly noteworthy for its ability to introduce aryl groups at the 2-position of the tryptamine core, thus enabling the construction of complex core structures prevalent in valuable natural products .

Chemical Reactions Analysis

2-Methyltryptamine can undergo various chemical reactions due to its reactive tryptamine core. For instance, it can be used as a precursor for the synthesis of aminoglycosides, as demonstrated in the preparation of 2-deoxystreptamine . The molecule's reactivity also allows for the construction of spiro[pyrrolidine-3,3'-oxindoles] through stereoselective intramolecular iminium ion spirocyclization . Furthermore, the metal-free amidoalkylarylation of unactivated alkenes can lead to the synthesis of 2,3-dihydrotryptamines from 2-Methyltryptamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyltryptamine are influenced by its tryptamine core and the substituents attached to it. The optimization of its synthesis has been focused on achieving high purity and yield, which are critical for its use as an intermediate in pharmaceutical synthesis. The crystallization process from toluene is an important step in ensuring the high purity of the final product . The versatility of the tryptamine core allows for the introduction of various functional groups, which can significantly alter the physical and chemical properties of the resulting compounds .

Scientific Research Applications

  • Synthesis Optimization :

    • 2-Methyltryptamine is a key starting material in the synthesis of the histone deacetylase inhibitor LBH589. An efficient, safe, and cost-effective synthesis method has been developed, demonstrating its significance in pharmaceutical manufacturing (Slade et al., 2007).
  • Pharmacology and Psychoactive Properties :

    • Tryptamines, including 2-Methyltryptamine, are known for their broad class of classical or serotonergic hallucinogens. They primarily act as agonists of the 5-HT2A receptor, leading to profound changes in sensory perception, mood, and thought (Araújo et al., 2015).
  • Role in Obesity Treatment :

    • Compounds like 2-Methyltryptamine, acting as selective agonists for the 5-HT2C receptor, have been studied for their potential in obesity treatment. Their capacity to influence food intake and body weight gain makes them a focus of pharmacological research (Thomsen et al., 2008).
  • Metabolism Studies :

    • The metabolism of α-Methyltryptamine, a psychoactive tryptamine analogue, has been studied in rats to understand its biological processing and potential impact on human health (Kanamori et al., 2008).
  • Monoamine Oxidase Inhibition :

    • Alpha-methylated tryptamines, including 2-Methyltryptamine, have been investigated for their potential to inhibit monoamine oxidase, a key enzyme in the brain. This property is significant for understanding their psychotropic effects and toxic risks (Wagmann et al., 2017).
  • Chemical Defense in Plants :

    • Research has identified N-methylated derivatives of tryptamine, including N,N,N-trimethyltryptamine, in Citrus plants. These compounds, possibly including 2-Methyltryptamine, may play a role in the plant's chemical defense mechanisms (Servillo et al., 2013).
  • Novel Synthesis Methods :

    • New methods for synthesizing N-alkylated α-methyltryptamine derivatives, which could include 2-Methyltryptamine, have been developed. This advancement is important for the efficient production of these compounds for research and therapeutic uses (KarageorgeGeorge & Macor, 2011).
  • Analysis and Detection in Forensics :

    • Techniques have been established for the sensitive determination of 2-Methyltryptamine and related substances in biological samples. This is crucial for both clinical and forensic analysis in cases of intoxication or drug use (Ishida et al., 2005).
  • Receptor Studies :

    • Studies on receptors for serotonin in rabbit hearts have included investigations into compounds like N-methyltryptamine and N,N-dimethyltryptamine, which are closely related to 2-Methyltryptamine. These studies contribute to our understanding of neurotransmitter systems (Fozard & Mobarok Ali, 2004).
  • Implications for Forensic Analysis :

    • Differentiating between isomeric substances like 5-IT and α-methyltryptamine (AMT), which is structurally related to 2-Methyltryptamine, presents analytical challenges important for forensic analysis (Elliott et al., 2013).
  • Investigation of Toxicity and Clinical Implications :

    • Research into the clinical toxicity following recreational use of substances like alpha methyltryptamine, which is similar to 2-Methyltryptamine, helps to understand the possible harms and health implications of such compounds (Kamour et al., 2014).

Future Directions

Research on 2-Methyltryptamine and other tryptamines is ongoing, with a focus on understanding their biochemical mechanisms and potential therapeutic roles . This includes further studies to elaborate their presence and role in the brain, a reconsideration of binding site data, and new administration and imaging studies .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVSLHQIPGTMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181755
Record name 2-Methyl-1H-indole-3-ethylamine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyltryptamine

CAS RN

2731-06-8
Record name 2-Methyltryptamine
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Record name 2-Methyl-1H-indole-3-ethylamine
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Record name 2-Methyl-1H-indole-3-ethylamine
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Record name 2-methyl-1H-indole-3-ethylamine
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Synthesis routes and methods I

Procedure details

A suspension of LiAlH4 (17 g, 445 mmol) in dry THF (1000 mL) is cooled to 0° C. and 2-methylindole-3-glyoxylamide (30 g, 148 mmol) is added in portions over 30 minutes. The mixture is stirred at room temperature for 30 minutes and then maintained at reflux for 3 hours. The reaction is cooled to 0° C. and treated with H2O (17 ml), 15% NaOH (aq., 17 ml) and H2O (51 ml). The mixture is treated with MgSO4, filtered and the filtrate evaporated to give 2-methyltryptamine which is dissolved in MeOH. Methyl 4-formylcinnamate (16.9 g, 88.8 mmol) is added to the solution, followed by NaBH3CN (8.4 g) and AcOH (1 equiv.). After 1 hour the reaction is diluted with NaHCO3 (aq.) and extracted with EtOAc. The organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by chromatography to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester. The ester is dissolved in MeOH, 1.0 M HCl/dioxane (1-1.5 equiv.) is added followed by Et2O. The resulting precipitate is filtered and the solid washed with Et2O and dried thoroughly to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester hydrochloride. 1.0 M NaOH (aq., 85 mL) is added to an ice cold solution of the methyl ester hydrochloride (14.9 g, 38.6 mmol) and HONH2 (50% aq. solution, 24.0 mL, ca. 391.2 mmol). After 6 hours, the ice cold solution is diluted with H2O and NH4Cl (aq., 0.86 M, 100 mL). The resulting precipitate is filtered, washed with H2O and dried to afford N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)-ethyl]-amino]methyl]phenyl]-2E-2-propenamide (m/z 350 [MH+]).
Quantity
17 g
Type
reactant
Reaction Step One
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Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
51 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (S)-2-(1H-Indol-3-yl)-1-methylethylamine (0.43 g, 2.5 mmol) and di-t-butyl dicarbonate (0.60 g, 2.75 mmol) in acetone is treated dropwise with aqueous K2CO3 (3.5 g, 25 mmol) at OC, allowed to warm to room temperature for 16 h, concentrated to an aqueous residue and extracted with EtOAc. The extracts are combined, dried over MgSO4 and concentrated in vacuo to dryness. This residue is chromatographed (silica gel, 10%–50% EtOAc in hexanes as gradient eluent) to give the protected ®-2-methyl tryptamine. A mixture of the protected tryptamine (0.17 g, 0.62 mmol) and 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (0.16 g, 0.62 mmol) in THF is treated with potassium t-butoxide (77 mg, 0.68 mmol) at room temperature, stirred for 1H, poured into saturated NaHCO3 and extracted with EtOAc. The extracts are combined, dried over Na2SO4 and concentrated in vacuo. The resultant residue is dispersed in THF and 4N HCl in dioxane, stirred for 16 h, concentrated in vacuo and purified by HPLC1 to afford the title product as a beige solid, 0.62 mg (35% yield), identified by NMR and mass spectral analyses. 1HPLC conditions: Hewlett Packard 1100 HPLC system; Waters Xterra C18, 2 mm×30 mm ID, 3 uM column; 5 uL injection; Solvent A: 0.02% TFA/water; Solvent B: 0.02% TFA/acetonitrile; Gradient: Time 0: 95% A; 0.2 min: 95% A; 3 min: 5% A; Flow rate 1.2 mL/min; Detection: 254 nm DAD.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of LiAlH4 (17 g, 445 mmol) in dry THF(1000 mL) is cooled to 0° C. and 2-methylindole-3-glyoxylamide (30 g, 148 mmol) is added in portions over 30 min. The mixture is stirred at room temperature for 30 min. and then maintained at reflux for 3 h. The reaction is cooled to 0° C. and treated with H2O (17 ml), 15% NaOH (aq., 17 ml) and H2O (51 ml). The mixture with MgSO4, filtered and the filtrate evaporated to give 2-methyltryptamine which is dissolved in MeOH. Methyl 4-formylcinnamate (16.9 g, 88.8 mmol) is added to the solution, followed by NaBH3CN (8.4 g) and AcOH (1 equiv.). After 1 h the reaction is diluted with NaHCO3 (aq.) and extracted with EtOAc. The organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by chromatography to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester. The ester is dissolved in MeOH, 1.0 M HCl/dioxane (1-1.5 eqiv.) is added followed by Et2O. The resulting precipitate is filtered and the solid washed with Et2O and dried thoroughly to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester hydrochloride. 1.0 M NaOH (aq., 85 mL) is added to an ice cold solution of the methyl ester hydrochloride (14.9 g, 38.6 mmol) and HONH2 (50% aq. solution, 24.0 mL, ca. 391.2 mmol). After 6 h, the ice cold solution is diluted with H2O and NH4Cl (aq., 0.86 M, 100 mL). The resulting precipitate is filtered, washed with H2O and dried to afford N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)-ethyl]-amino]methyl]phenyl]-2E-2-propenamide (m/z 350 [MH+]).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
51 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyltryptamine
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
2-Methyltryptamine

Citations

For This Compound
152
Citations
J Slade, D Parker, M Girgis, R Wu… - … process research & …, 2007 - ACS Publications
… availability of the key starting material 2-methyltryptamine (2). The … Due to the high boiling point of the 2-methyltryptamine (2) (190 C/… a purification procedure for 2-methyltryptamine (2). …
Number of citations: 24 pubs.acs.org
AT Caspar, JB Gaab, JA Michely… - Drug Testing and …, 2018 - Wiley Online Library
… metabolite, P2) and the further deaminated and oxidized carboxy metabolite (D3, A3, and P3) were identical for all three compounds, representing the conserved 2-methyltryptamine …
AM Ismaiel, M Titeler, KJ Miller, TS Smith… - Journal of medicinal …, 1990 - ACS Publications
Department of Medicinal Chemistry, School of Pharmacy, Medical College of Virginia, Virginia Commonwealth University, Richmond, Virginia 23298-0581, and Department of …
Number of citations: 110 pubs.acs.org
X Chen, J Li, L Yu, F Maule, L Chang, JA Gallant… - Journal of Biological …, 2023 - ASBMB
Psychedelic indolethylamines have emerged as potential medicines to treat several psychiatric pathologies. Natural sources of these compounds include ‘magic mushrooms' (Psilocybe …
Number of citations: 6 www.jbc.org
S Misztal, J Wiertek, Z Rogóz - Archivum Immunologiae et …, 1976 - europepmc.org
Six new pyridoyl derivatives of 3-methylaminoindole, 2-methyltryptamine and isotryptamine were synthesized by condensation with chlorides of nicotinic and isonicotinic acids. The …
Number of citations: 5 europepmc.org
X Chen, J Li, L Yu, D Dhananjaya, F Maule, S Cook… - 2023 - researchsquare.com
… Nevertheless, 2-substituted and 7-substituted compounds were accepted; for example, 2-methyltryptamine and 7fluorotryptamine were converted to N,N-dimethyl product at titers of 43 …
Number of citations: 2 www.researchsquare.com
RA Glennon, M Lee, JB Rangisetty… - Journal of medicinal …, 2000 - ACS Publications
Several 2-alkyl-5-methoxytryptamine analogues were designed and prepared as potential 5-HT 6 serotonin agonists. It was found that 5-HT 6 receptors accommodate small alkyl …
Number of citations: 200 pubs.acs.org
AS Outschoorn, J Jacob - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… -2-methyltryptamine antagonized 5-hydroxytryptamine and catechol amines. Lysergic acid diethylamide and I-benzyl-5-methoxy-2-methyltryptamine … -5-methoxy-2-methyltryptamine and …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
II Grandberg, NM Przheval'skii, VI Vysotskii… - Chemistry of …, 1970 - Springer
… The two labeled compounds were purified by similar methods and were absolutely identical in their constants both with one another and with ordinary 2-methyltryptamine. All three 2-…
Number of citations: 0 link.springer.com
A Khobragade, MS Shaikh, RD Wavhale, PK Ambre… - researchgate.net
… In continuation with this work we have synthesized one of the reported cores viz; 2-methyltryptamine and modified this core into newer analogues by achieving similar or good binding …
Number of citations: 0 www.researchgate.net

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